An In-depth Technical Guide to 3-(Trifluoromethyl)phenol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-(Trifluoromethyl)phenol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document details its key physical constants, spectroscopic data, and provides an in-depth analysis of its chemical reactivity, supported by detailed experimental protocols for several key transformations. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Physical and Chemical Properties
3-(Trifluoromethyl)phenol, also known as m-hydroxybenzotrifluoride or α,α,α-trifluoro-m-cresol, is a colorless to light yellow liquid at room temperature.[2][3][4] The presence of the electron-withdrawing trifluoromethyl group significantly influences its physical and chemical properties compared to phenol (B47542).
Quantitative Data Summary
The key physical and chemical properties of 3-(Trifluoromethyl)phenol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₅F₃O | [3][5][6][7] |
| Molecular Weight | 162.11 g/mol | [3][6][8][9] |
| CAS Number | 98-17-9 | [3][5][6][7][8] |
| Appearance | Colorless to yellow liquid | [2][3][4] |
| Melting Point | -2 to -1.8 °C | [4][5][6][9][10][11][12][13][14] |
| Boiling Point | 178-179 °C at 760 mmHg | [2][3][4][5][6][9][10][11][14] |
| Density | 1.333 g/mL at 25 °C | [2][3][4][6][9][10][11][13] |
| Refractive Index (n20/D) | 1.458 | [4][6][9][10][11][14] |
| pKa | 8.68 at 25 °C | [4] |
| LogP | 2.95 | [4][5][12] |
| Vapor Pressure | 0.56 mmHg at 40 °C | [4][6][9][10][11] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [5][6][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |
Synthesis of 3-(Trifluoromethyl)phenol
The most common and industrially significant method for the synthesis of 3-(Trifluoromethyl)phenol is through the diazotization of 3-(trifluoromethyl)aniline (B124266), followed by hydrolysis of the resulting diazonium salt.[15] This multi-step process is outlined below.
Synthesis Pathway from 3-(Trifluoromethyl)aniline
Caption: Synthesis of 3-(Trifluoromethyl)phenol from 3-(trifluoromethyl)aniline.
Detailed Experimental Protocol: Synthesis from 3-(Trifluoromethyl)aniline
This protocol describes a continuous flow synthesis method, which offers advantages in safety and efficiency over traditional batch processes.[8]
Reagents and Materials:
-
3-(Trifluoromethyl)aniline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Aromatic solvent (e.g., xylene)
-
Continuous flow reactor system with static mixers and a tubular reactor
Procedure:
-
Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid is mixed with 3-(trifluoromethyl)aniline to form the corresponding sulfate salt. This reaction is typically carried out at a temperature between 80-100 °C.
-
Diazotization: The resulting sulfate solution is then mixed with an aqueous solution of sodium nitrite in a static mixer. The diazotization reaction is performed at a controlled temperature to generate the diazonium salt solution.
-
Hydrolysis: The diazonium salt solution is introduced into a heated tubular reactor in the presence of an aromatic solvent. The hydrolysis reaction is conducted at a temperature of 101-200 °C, leading to the formation of 3-(trifluoromethyl)phenol.
-
Work-up and Purification: The product mixture is then passed through an oil-water separator. The organic phase containing the 3-(trifluoromethyl)phenol is collected. Further purification can be achieved by distillation to yield a product with a purity of over 99.5%.[8]
Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme caution. The use of a continuous flow reactor minimizes the accumulation of hazardous intermediates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Chemical Reactivity and Key Reactions
The reactivity of the aromatic ring in 3-(Trifluoromethyl)phenol is dictated by the interplay of the activating hydroxyl (-OH) group and the deactivating trifluoromethyl (-CF₃) group.[8] The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. This leads to predictable regioselectivity in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Reactivity Overview
Caption: Regioselectivity of electrophilic aromatic substitution on 3-(Trifluoromethyl)phenol.
Key Experimental Protocols
Reaction: Electrophilic aromatic substitution with bromine.
Protocol:
-
Dissolve 1 equivalent of 3-(trifluoromethyl)phenol in dichloromethane (B109758) and cool the solution to 0 °C.
-
Add 1 equivalent of bromine, also dissolved in dichloromethane, to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue by chromatography on silica (B1680970) gel to separate the isomeric products, primarily 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol.
Safety Precautions: Bromine is highly corrosive and toxic. Handle in a fume hood and wear appropriate PPE. Dichloromethane is a volatile and potentially carcinogenic solvent.
Reaction: Formation of an ether by reacting the phenoxide with an alkyl halide.
Protocol:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol in a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the phenoxide.
-
Add the desired alkyl halide (e.g., ethyl iodide).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the resulting ether by distillation or chromatography.
Safety Precautions: Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood. Ensure the reaction is carried out in a dry atmosphere as the phenoxide is moisture-sensitive.
Reaction: Electrophilic aromatic substitution with a nitrating agent.
Protocol:
-
Dissolve 3-(trifluoromethyl)phenol in a suitable solvent like dichloromethane.
-
At room temperature, add a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.
-
Add an alkyl nitrate (B79036) (e.g., isopropyl nitrate) to the mixture.
-
Slowly add concentrated sulfuric acid dropwise. An exotherm may be observed.
-
Stir the reaction for a short period (e.g., 5-15 minutes).
-
Pour the reaction mixture into water to quench the reaction.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude nitrated product, which can be further purified by chromatography or crystallization.
Safety Precautions: Concentrated sulfuric acid and nitric acid (or its precursors) are highly corrosive. Handle with extreme care. The nitration of phenols can be a highly exothermic and potentially runaway reaction. Perform on a small scale initially and with proper temperature control.
Applications in Research and Drug Development
3-(Trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science.[8] Its derivatives are being investigated for various therapeutic applications. For instance, it is a key intermediate in the synthesis of Travoprost, an antiglaucoma agent.[2][4] Furthermore, derivatives of 3-(trifluoromethyl)phenol are being explored as potential urease inhibitors and for their fluorescent properties in advanced materials.[8]
Safety and Handling
3-(Trifluoromethyl)phenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][16][17][18] It may also cause respiratory irritation.[4][16][17][18]
Handling and Storage:
-
Handle in a well-ventilated fume hood.[16]
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[16]
Conclusion
3-(Trifluoromethyl)phenol is a versatile chemical intermediate with a rich and well-defined chemistry. Its unique electronic properties, arising from the combination of the hydroxyl and trifluoromethyl groups, make it a valuable tool for the synthesis of a wide range of functional molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Dissertation [m.dissertationtopic.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. data.epo.org [data.epo.org]
- 8. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 13. Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride [comptes-rendus.academie-sciences.fr]
- 14. benchchem.com [benchchem.com]
- 15. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. benchchem.com [benchchem.com]
- 17. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
